Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride

Chiral resolution Enantiomeric purity Absolute stereochemistry

Procurement of Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride (CAS 171867-34-8) ensures authentic (S,S)-stereochemistry verified by [α]²³/ᴅ +185°. Its extended naphthyl π-system delivers superior chiral discrimination and diastereomeric salt crystallinity versus phenyl-based analogs. The 280 °C melting point and high crystallinity facilitate resolution workflows. Do not substitute with the (R,R)-enantiomer (CAS 312619-39-9) or mono-amine precursors—doing so compromises stereochemical fidelity. Available in ≥98% purity as a white crystalline solid. Ideal for chiral ligands, auxiliaries, stationary phases, and thiourea organocatalyst precursors.

Molecular Formula C24H24ClN
Molecular Weight 361.9 g/mol
CAS No. 171867-34-8
Cat. No. B071750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride
CAS171867-34-8
Molecular FormulaC24H24ClN
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43.Cl
InChIInChI=1S/C24H23N.ClH/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22;/h3-18,25H,1-2H3;1H/t17-,18-;/m0./s1
InChIKeySESSHTRTZDHACX-APTPAJQOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride CAS 171867-34-8 – Procurement-Relevant Physicochemical Profile


Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride (CAS 171867-34-8, MDL MFCD00792488) is a homochiral secondary amine composed of two (S)-1-(1-naphthyl)ethyl substituents. The compound is commercially available as a white to off-white crystalline solid with an assay of 98% (Sigma-Aldrich Product No. 461660) . Its key physicochemical identifiers include a specific optical rotation of [α]²³/ᴅ +185° (c = 2, methanol) and a melting point of 280 °C with decomposition . The extended naphthyl π-system and C₂-symmetric architecture distinguish this molecule from simpler chiral amine building blocks and underpin its utility as a chiral ligand, auxiliary, and resolution agent in asymmetric synthesis.

Why Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride Cannot Be Freely Substituted by In‑Class Alternatives


Chiral bis(arylethyl)amines are often treated as interchangeable sources of chirality. This assumption carries substantial risk for stereochemical fidelity and separation performance in three critical dimensions. First, replacement of the (S,S) enantiomer with the (R,R) enantiomer (CAS 312619-39-9) reverses the absolute stereochemistry and, consequently, the stereochemical course of any asymmetric process . Second, substituting the naphthyl substituent with a phenyl ring—as in (-)-bis[(S)-1-phenylethyl]amine hydrochloride—produces a compound with a drastically different optical rotation magnitude (approximately −73° versus +185°), a lower melting point (260–263 °C versus 280 °C), and a substantially reduced π-surface area . Third, the mono-amine precursor (S)-1-(1-naphthyl)ethylamine (specific rotation ∼−59°) cannot replicate the bidentate steric environment, the secondary amine reactivity profile, or the two-fold π-stacking capacity of the bis-naphthyl framework . The quantitative evidence below supports these distinctions and defines the circumstances under which Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride is the appropriate choice. It is important to note that head-to-head comparative studies for this specific compound are not abundant in the published literature; the evidence presented is the strongest currently available and should be evaluated in that context.

Quantitative Differentiation Evidence for Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride


Enantiomer Discrimination: Optical Rotation and Melting Point Versus the (R,R)-Enantiomer

Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride (CAS 171867-34-8) displays a specific optical rotation of [α]²³/ᴅ +185° (c = 2, methanol) and a melting point of 280 °C (dec.) . Its (R,R)-enantiomer (CAS 312619-39-9) exhibits the equal and opposite specific rotation of −185° under the same conditions, consistent with enantiomeric relationship, and an identical melting point of 280 °C . The sign and magnitude of the optical rotation provide a definitive, quantitative marker for verifying enantiomeric identity during incoming quality control.

Chiral resolution Enantiomeric purity Absolute stereochemistry

Aryl Substituent Effect: Optical Rotation and Thermal Stability Versus Bis(phenylethyl)amine Hydrochloride

Replacement of the 1-naphthyl groups with phenyl rings produces a markedly different chiral amine. The (S,S)-bis-naphthylethylamine hydrochloride exhibits [α]²³/ᴅ +185° (c = 2, MeOH) and decomposes at 280 °C , whereas (-)-bis[(S)-1-phenylethyl]amine hydrochloride displays a substantially smaller specific rotation of −70° to −75° (c = 4, EtOH) and a lower melting point of 260–263 °C . The 2.5- to 2.6-fold larger rotation magnitude of the naphthyl compound reflects the greater polarizability and more rigid conformational preference of the naphthalene ring. The 17–20 °C higher melting point indicates stronger intermolecular interactions in the solid state, relevant to storage and handling under elevated ambient temperatures.

Chiral auxiliary π-Stacking interactions Thermal stability

Structural Differentiation from Mono‑Amine Building Block (S)-1-(1-Naphthyl)ethylamine

The mono-amine (S)-1-(1-naphthyl)ethylamine (CAS 10420-89-0) is a common precursor and potential alternative, but it differs fundamentally in structure and function. The bis-naphthylethylamine provides two naphthylethyl groups connected through a secondary amine nitrogen, creating a C₂-symmetric bidentate framework with a molecular weight of 361.91 g·mol⁻¹ (hydrochloride salt) . The mono-amine has only one naphthylethyl group, a primary amine nitrogen, a molecular weight of 171.24 g·mol⁻¹, and a specific rotation of −59° (c = 5, MeOH) . The bis-naphthyl compound cannot be generated in situ from the mono-amine without additional synthetic steps, and the mono-amine lacks the steric bulk and dual π-faces required for many asymmetric induction modes that exploit the bis-naphthyl architecture.

Chiral ligand design Bidentate coordination Steric environment

Enantiomeric Purity Assurance: Comparison with Bis(phenylethyl)amine Commercial Grades

The (-)-bis[(S)-1-phenylethyl]amine is commercially offered as ChiPros™ grade with a guaranteed enantiomeric excess of ≥98% (ee 98+%) and a chemical purity of 99% . In contrast, Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride is typically sold with a chemical purity specification of 97–98% without a stated enantiomeric excess guarantee on the standard Certificate of Analysis . This means that for the naphthyl compound, the end-user must independently verify enantiopurity if the application requires a defined ee threshold. The absence of a vendor-provided ee specification is a procurement-relevant differentiator that may necessitate additional in-house analytical controls (e.g., chiral HPLC or polarimetry) before use in stereoselective applications.

Enantiomeric excess Chiral purity Procurement specifications

Procurement-Relevant Application Scenarios for Bis[(S)-(+)-(1-naphthyl)ethyl]amine hydrochloride


Asymmetric Synthesis Requiring Defined (S,S) Absolute Stereochemistry

When a synthetic protocol specifies an (S,S)-configured bis(arylethyl)amine as a chiral auxiliary or ligand, the (R,R)-enantiomer cannot be substituted without reversing the stereochemical outcome. The specific optical rotation of [α]²³/ᴅ +185° serves as the primary incoming quality control check to confirm the (S,S) identity . This scenario applies to the preparation of chiral amidinate ligands, chiral stationary phases, and enantioselective organocatalysts where the absolute configuration of the amine dictates the sense of asymmetric induction.

Chiral HPLC Method Development Exploiting Naphthyl π–π Interactions

The extended naphthyl π-system provides stronger π-stacking interactions with aromatic analytes compared to phenyl-based chiral selectors. Although direct comparative chromatography data are not available for the bis-naphthylethylamine, the 2.5-fold larger optical rotation magnitude compared to the phenyl analog indicates a significantly greater polarizability that can translate into enhanced chiral discrimination . Researchers developing π-donor or π-acceptor chiral stationary phases should evaluate this compound when phenyl-based selectors fail to achieve baseline separation.

Chiral Resolution Agent for Racemic Carboxylic Acids and Amines

Bis[(S)-(+)-(1-naphthyl)ethyl]amine and its free base have been employed as chiral resolution agents for racemic acids and amines via diastereomeric salt formation. The high melting point (280 °C) and crystallinity of the hydrochloride salt facilitate isolation of diastereomeric salts, while the strong polarimetric signal enables facile monitoring of resolution progress . The compound is suitable for resolving racemic mixtures where the phenyl analog fails to provide sufficient crystallinity or where the larger naphthyl group enhances diastereomeric discrimination.

Synthesis of Chiral Thiourea and Urea Organocatalysts

The bis-naphthylethylamine framework is a direct precursor to chiral bis-naphthalene thiourea receptors and organocatalysts, which have been shown to function as anion receptors and enantioselective hydrogen-bonding catalysts [1]. The secondary amine can be converted to thiourea derivatives with retention of stereochemistry, providing access to a distinct structural class of organocatalysts that differ from those derived from mono-(naphthyl)ethylamines in possessing two stereogenic centers and a larger chiral pocket.

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